molecular formula C17H16N4O5S B2422457 6-Acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-44-6

6-Acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2422457
M. Wt: 388.4
InChI Key: ASACSQCDLXBISL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a complex organic compound. Unfortunately, there’s limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of cyanoacrylamide derivatives with different active methylenes in the presence of a basic catalyst . The reaction of cyanoacrylamide derivatives with bi-nucleophiles like hydrazine hydrate and thiosemicarbazide can also yield related compounds .


Molecular Structure Analysis

The compound is likely to be a substituted tetrahydropyridine and a cyclic imine as well as a ketone . It may exist in a chemical equilibrium with its tautomer that differs only by the position of the double bond in the tetrahydropyridine ring .

Scientific Research Applications

  • Antimicrobial Applications :

    • A study explored the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines, which are structurally related to the compound . These compounds demonstrated in vitro antimicrobial activities, suggesting potential applications in antimicrobial research (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
  • Antimycobacterial Properties :

    • Another research focused on developing novel tetrahydrothieno[2,3-c]pyridine-3-carboxamide based Mycobacterium tuberculosis pantothenate synthetase inhibitors. This study's findings highlight the potential of related compounds in treating tuberculosis (Samala et al., 2014).
  • Synthesis of Novel Derivatives for Diverse Applications :

    • There have been multiple studies on the synthesis of new derivatives of pyridothienopyrimidines, suggesting a broad spectrum of potential applications in medicinal chemistry and drug development. These studies involve the synthesis of various analogs and their characterization (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
  • Molecular Hybridization for Drug Development :

    • The compound has been used in molecular hybridization approaches for drug development, particularly targeting antimycobacterial properties. This research underscores the versatility of the compound in drug design and synthesis (Nallangi et al., 2014).
  • Investigation in Biochemical Studies :

    • The compound's analogs have been used in biochemical studies, including the investigation of their binding affinity and enzymatic inhibition properties. This underscores its importance in biochemical research and drug discovery processes (Samala et al., 2014).

properties

IUPAC Name

6-acetyl-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c1-9(22)20-7-6-12-13(8-20)27-17(14(12)15(18)23)19-16(24)10-2-4-11(5-3-10)21(25)26/h2-5H,6-8H2,1H3,(H2,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASACSQCDLXBISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.